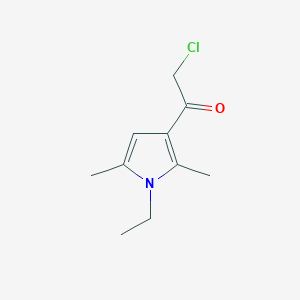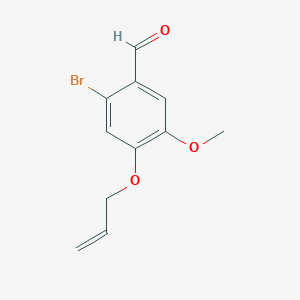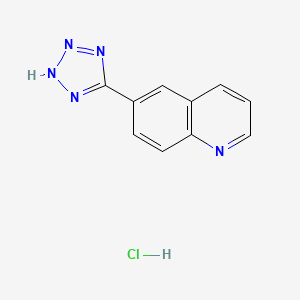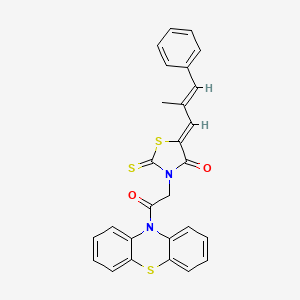![molecular formula C21H15F3N2O4S B2479933 N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide CAS No. 852696-80-1](/img/structure/B2479933.png)
N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide
カタログ番号:
B2479933
CAS番号:
852696-80-1
分子量:
448.42
InChIキー:
IUYIZZPRAICNGC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a trifluoromethyl group, a dioxoloquinoline group, and a sulfanyl group attached to an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethyl group, for example, could be introduced via a radical trifluoromethylation . The dioxoloquinoline group might be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups offers many possibilities for reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .科学的研究の応用
Structural Aspects and Properties
- A study by Karmakar, Sarma, and Baruah (2007) focused on the structural aspects of similar amide containing isoquinoline derivatives. These compounds form gels or crystalline solids upon treatment with different acids, with potential applications in material sciences and chemistry due to their unique structural and fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Medicinal Chemistry and Pharmacology
- Wu et al. (2012) synthesized and evaluated the positive inotropic activity of similar compounds, showing favorable in vitro activity. This indicates potential applications in developing new cardiovascular drugs (Wu et al., 2012).
- Thabet et al. (2022) explored compounds with similar structures for anti-breast cancer activity, focusing on PARP-1 and EGFR inhibition. This suggests potential applications in cancer therapeutics (Thabet et al., 2022).
Chemical Synthesis and Reactions
- Taran et al. (2014) demonstrated the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, indicating potential use in synthetic organic chemistry (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Antiviral Applications
- Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects, indicating potential applications in antiviral therapy (Ghosh et al., 2008).
Selective Acylation Studies
- Ho (1978) reported on selective N-acetylation using 8-acyloxyquinolines, which could be relevant in the development of new synthetic methodologies (Ho, 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O4S/c1-11(27)12-2-4-13(5-3-12)25-19(28)9-31-20-7-15(21(22,23)24)14-6-17-18(30-10-29-17)8-16(14)26-20/h2-8H,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYIZZPRAICNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)pr...
Cat. No.: B2479851
CAS No.: 2176843-79-9
[(2,4-Difluorophenyl)sulfonyl]acetonitrile
Cat. No.: B2479852
CAS No.: 1153970-85-4
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phen...
Cat. No.: B2479853
CAS No.: 2246583-62-8
3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6...
Cat. No.: B2479855
CAS No.: 306281-07-2
![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)

![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)




![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)
